1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and a carboxylic acid functional group. The presence of these structural elements endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, which is then subjected to cyclization with a suitable pyrimidine precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
In industrial settings, the production of this compound may be scaled up using optimized synthetic routes that ensure high yield and purity. These methods often involve continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound has been investigated for its anticancer properties.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to alterations in cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position of the nitrogen atoms within the rings.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring fused to the pyrimidine ring, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the carboxylic acid group, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPIMHGGGPFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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